molecular formula C10H14N2O3S B506384 Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate CAS No. 438532-84-4

Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Cat. No. B506384
CAS RN: 438532-84-4
M. Wt: 242.3g/mol
InChI Key: IOHDSTJMBNLWNP-UHFFFAOYSA-N
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Description

Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a compound used for proteomics research . It has a molecular formula of C10H14N2O3S and a molecular weight of 242.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N2O3S/c1-3-4-15-10(14)6-5(2)7(8(11)13)16-9(6)12/h16H,3-4,12H2,1-2H3, (H2,11,13) . This code provides a specific description of the compound’s molecular structure.

It should be stored at a temperature between 28 C .

Scientific Research Applications

Medicinal Chemistry Antimicrobial Agent

Thiophene derivatives, including Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, have shown high antimicrobial activity against various microbial infections. Research efforts continue to explore these compounds as potential antimicrobial agents, with a focus on discovering the most active derivatives for current medical needs .

Material Science Corrosion Inhibitors

In the field of material science, thiophene derivatives are utilized as corrosion inhibitors. Their molecular structure allows them to form protective layers on metals, preventing oxidative damage and prolonging the lifespan of industrial materials .

Organic Electronics Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors. These compounds are integral in developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to more efficient and flexible electronic devices .

Coordination Chemistry Ligands

Thiophene derivatives find applications in coordination chemistry as ligands. They can bind to metal ions, forming complexes that are useful in catalysis and materials synthesis .

Organic Synthesis Intermediates

These compounds serve as intermediates in organic synthesis, facilitating the production of various complex molecules through condensation-like reactions or functionalization of the thiophene ring .

Pharmaceutical Industry Drug Development

The pharmacological potential of thiophene compounds is extensive, with numerous applications in drug development. They are investigated for their therapeutic properties and potential use in creating new medications .

properties

IUPAC Name

propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-4-15-10(14)6-5(2)7(8(11)13)16-9(6)12/h3-4,12H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHDSTJMBNLWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

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